1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is a chemical compound with the molecular formula CHNO. It belongs to the class of oxazole derivatives, characterized by an oxazole ring substituted with a propan-2-yl group and an ethanone moiety. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been studied for its biological activities, including antimicrobial and anti-inflammatory properties, and is utilized as a building block in the synthesis of more complex molecules such as pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers and is classified under organic compounds due to its structure comprising carbon, nitrogen, and oxygen. It is specifically categorized as an oxazole derivative, which indicates its structural features that include a five-membered heterocyclic ring containing nitrogen and oxygen atoms.
The synthesis of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one typically involves cyclization reactions of suitable precursors. One common method includes the reaction of 2-amino-2-methylpropan-1-ol with ethyl chloroacetate to form an intermediate. This intermediate undergoes cyclization to yield the desired oxazole ring. Reaction conditions often involve bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.
In industrial settings, continuous flow processes may be employed to enhance the efficiency and consistency of production. Automated reactors allow for precise control over parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and quality.
The molecular structure of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one features an oxazole ring (a five-membered ring containing one nitrogen and one oxygen atom) attached to a propan-2-yl group. The ethanone functional group contributes to its reactivity.
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives with various functional groups.
Reduction: Reduction reactions can convert the ethanone moiety into an alcohol group.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.
For oxidation reactions, potassium permanganate or chromium trioxide are commonly used oxidizing agents. For reduction processes, sodium borohydride or lithium aluminum hydride serve as reducing agents. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
At the molecular level, 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one exerts its biological effects by interacting with specific biomolecules such as enzymes and receptors. It has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby modulating cellular signaling pathways. This interaction is crucial for understanding its potential therapeutic applications.
The compound is typically presented as a colorless oil or crystalline solid at room temperature. Its stability under standard laboratory conditions allows it to be stored for extended periods without significant degradation.
The chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as the oxazole ring and ethanone moiety. Its solubility in organic solvents like ethanol enhances its utility in various chemical reactions .
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one has several scientific applications:
Chemistry: It serves as a building block in synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Biology: The compound is being investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Ongoing research aims to explore its therapeutic potential for treating various diseases .
The construction of the 1,3-oxazole core in 1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one leverages innovative cyclization methodologies that overcome traditional limitations in regioselectivity and functional group tolerance. Modern approaches have shifted toward transition-metal-catalyzed pathways and atom-economical condensations that enable precise control over the substitution pattern at the critical C-2, C-4, and C-5 positions [6] [7].
Hantzsch-Type Cyclization remains a cornerstone for assembling 2,4-disubstituted oxazoles. Contemporary adaptations employ β-halo ketones or α-haloketones with isobutyramide derivatives under mild conditions. For example, reacting 2-bromo-1-(isopropylamino)propan-1-one with acetylacetone in the presence of cesium carbonate yields the target oxazole with the 2-isopropyl group pre-installed (78% yield) [9]. This method benefits from operational simplicity but faces challenges with sterically congested substrates.
Palladium/Norbornene (Pd/NBE) Cooperative Catalysis enables sequential C–H functionalization and annulation for constructing polysubstituted oxazoles. Aryl iodides bearing ortho-amide functionalities undergo oxidative addition with Pd(0), followed by norbornene insertion and C–H activation at the ortho position. Subsequent carbonylative cyclization with acetylene equivalents introduces the acetyl moiety directly at C-4. This approach constructs the oxazole ring while simultaneously installing the 4-acetyl and 2-isopropyl groups in a single pot (Table 1) [7].
Suzuki-Miyaura Coupling (SMC)-Mediated Ring Closure utilizes halogenated precursors for late-stage diversification. For instance, 4-(1-hydroxyethylidene)-2-isopropyl-5-iodooxazole undergoes intramolecular Heck-type cyclization or palladium-catalyzed carbonylative coupling to establish fused oxazole systems. Nickel catalysis proves particularly effective for electron-deficient oxazole intermediates, enabling C–C bond formation under mild conditions (e.g., Ni(COD)₂ with dtbbpy ligand, 70–85% yields) [6].
Table 1: Comparative Analysis of Oxazole Ring-Closure Methodologies
Strategy | Key Reagents/Conditions | Yield Range | Regiocontrol | Functional Group Tolerance |
---|---|---|---|---|
Hantzsch Cyclization | Cs₂CO₃, DMF, 80°C | 65–78% | Moderate | Moderate (sensitive to enolizable protons) |
Pd/NBE Catalysis | Pd(OAc)₂, Norbornene, CO, [Ir]-photocatalyst | 55–72% | High | High (halogens, esters) |
Suzuki-Miyaura Closure | Ni(COD)₂/dtbbpy, K₃PO₄, THF | 70–85% | Excellent | Excellent (nitriles, ketones) |
Ring Expansion | PhI(OAc)₂, BF₃·OEt₂, CH₂Cl₂, –20°C | 60–75% | Variable | Low (base-sensitive groups) |
Oxazoline Ring Expansion offers an alternative route via electrophilic activation. 2-vinyl-Δ²-oxazolines derived from L-valine methyl ester undergo BF₃·OEt₂-mediated cyclization with acetyl donors. Treatment with phenyliodonium diacetate (PhI(OAc)₂) induces ring expansion to 2,4,5-trisubstituted oxazoles, installing the acetyl group at C-4 (60–75% yield) [6]. Steric hindrance from the isopropyl group directs regioselectivity during the ring-expansion step, favoring the observed substitution pattern.
The inherent electronic asymmetry of the 1,3-oxazole ring enables site-selective modifications critical for introducing pharmacophores while preserving the 4-acetyl functionality of 1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one. The C-5 position, being electron-deficient due to flanking nitrogen and carbonyl groups, serves as the primary site for electrophilic substitution, while the C-4 acetyl group undergoes enolization-directed stereoselective transformations [9].
Steric and Electronic Effects on C-5 Functionalization: Electrophilic aromatic substitution (EAS) at C-5 is governed by the electron-withdrawing nature of the oxazole nitrogen and the steric bulk of the 2-isopropyl group. Halogenation (Br₂ in DCM) occurs regioselectively at C-5 with >95% selectivity due to the combined electronic deactivation at C-4 (by the acetyl group) and C-2 (by the alkyl substituent). Bulkier electrophiles like isocyanates require Lewis acid activation (e.g., SnCl₄) for C-5 amidation, yielding 1-(5-(tert-butylcarbamoyl)-2-isopropyloxazol-4-yl)ethan-1-one (82% yield) [9].
Transition-Metal-Catalyzed C–H Activation: Directed ortho-metalation strategies exploit the acetyl carbonyl as a directing group. Pd(OAc)₂ with pivalic acid co-catalyst facilitates C-5 arylation using aryl iodides under mild conditions (80°C). The acetyl oxygen coordinates to palladium, positioning the catalyst for concerted metalation-deprotonation (CMD) at the adjacent C-5 position. This method installs aryl groups with complete regiocontrol, exemplified by the synthesis of 1-(5-(4-cyanophenyl)-2-isopropyloxazol-4-yl)ethan-1-one (Table 2) [7].
Table 2: Stereoselective C-5 Functionalization Outcomes
Reaction Type | Conditions | Electrophile | Product | Yield | Regioselectivity |
---|---|---|---|---|---|
Halogenation | Br₂, DCM, 0°C | Br⁺ | 1-(5-bromo-2-isopropyloxazol-4-yl)ethan-1-one | 91% | >98% C-5 |
Friedel-Crafts Acylation | ClC(O)Ph, SnCl₄, –20°C | PhCO⁺ | 1-(5-benzoyl-2-isopropyloxazol-4-yl)ethan-1-one | 76% | >95% C-5 |
Directed C–H Arylation | Pd(OAc)₂ (5 mol%), ArI, PivOH, Ag₂CO₃ | 4-CN-C₆H₄I | 1-(5-(4-cyanophenyl)-2-isopropyloxazol-4-yl)ethan-1-one | 83% | 100% C-5 |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA, PhC≡CH | Phenylacetylene | 1-(5-(phenylethynyl)-2-isopropyloxazol-4-yl)ethan-1-one | 68% | >95% C-5 |
Enolization-Mediated Stereoselective Alkylation: Deprotonation of the 4-acetyl group with LiHMDS generates a stabilized enolate. Trapping with alkyl halides occurs diastereoselectively when chiral auxiliaries are appended. For example, condensation with (8R,9S)-N-(tert-butoxycarbonyl)cinchonidinium bromide prior to enolization enables asymmetric alkylation (dr >8:1), yielding α-substituted derivatives like 1-(2-isopropyl-4-(1-hydroxypropyl)oxazol-5-yl)ethan-1-one [8]. Computational studies indicate the bulky isopropyl group at C-2 shields the si-face of the enolate, favoring re-face attack by electrophiles.
The 2-isopropyl group in 1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one serves as a handle for installing chiral centers via stereoselective C–H functionalization or asymmetric conjugate addition. State-of-the-art methodologies employ chiral metal complexes and organocatalysts to generate enantiomerically enriched building blocks for pharmaceutical applications [8] [4].
Yttrium-Catalyzed Enantioselective Proton Migration: α,β-unsaturated oxazole-4-one precursors undergo chiral yttrium complex-mediated proton shifts to install α-stereocenters adjacent to the carbonyl. Using Y(HMDS)₃ with chiral bisoxazoline ligand L1 (5 mol%), enone 4-((E)-3-oxobut-1-en-1-yl)-2-isopropyloxazole isomerizes to the α-chiral ketone (R)-1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one with 88% ee (Table 3). The mechanism involves ligand-accelerated γ-deprotonation generating a chiral dienolate, followed by regioselective α-protonation [8]. Kinetic resolution during proton transfer ensures high enantiopurity, though yields are moderate (45–60%) due to equilibrium constraints.
Copper-Catalyzed Diastereoselective Allylation: α-Chiral oxazolyl ketones undergo stereoretentive allylation using CuF·3PPh₃·2EtOH catalysis. The sterically hindered α-position adjacent to the oxazole ring resists nucleophilic addition via conventional methods. However, copper-activated allylzinc reagents (from ZnCl₂ and allyl bromide) deliver allyl groups with retention of configuration. For (R)-1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one, this method furnishes tertiary alcohols 1-(2-isopropyl-4-(1-hydroxybut-2-enyl)oxazol-5-yl)ethan-1-one in quantitative yield with >14:1 dr [8]. The oxazole nitrogen coordinates to copper, directing allyl transfer to the chiral center.
Table 3: Catalytic Asymmetric Approaches to Chiral Oxazole Derivatives
Method | Catalyst System | Substrate | Product | Yield | ee/dr |
---|---|---|---|---|---|
Yttrium-Mediated Proton Migration | Y(HMDS)₃/L1 (5 mol%), MEPO, Bu₄NCl | 4-((E)-3-oxobut-1-en-1-yl)-2-isopropyloxazole | (R)-1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one | 58% | 88% ee |
Copper-Catalyzed Allylation | CuF·3PPh₃·2EtOH (10 mol%), KO-t-Bu | (R)-1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one | (R)-1-(2-isopropyl-4-(1-hydroxybut-2-enyl)oxazol-5-yl)ethan-1-one | 98% | >14:1 dr |
Rhodium-Catalyzed Conjugate Addition | [RhCl((R)-BINAP)]₂ (2 mol%) | 4-(2-methylacryloyl)-2-isopropyloxazole | (S)-1-(2-isopropyl-4-(3-oxobutanoyl)oxazol-5-yl)ethan-1-one | 92% | 94% ee |
Organocatalytic α-Amination | (S)-TRIP (10 mol%), DEAD, 4Å MS | 1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one | (S)-1-(2-isopropyl-4-(2-(diethoxyphosphoryl)hydrazono)oxazol-5-yl)ethan-1-one | 81% | 90% ee |
Rhodium-Catalyzed Asymmetric Conjugate Addition: Electron-deficient alkenes tethered to the oxazole nucleus undergo enantioselective rhodium catalysis. For example, Michael addition of arylboronic acids to 4-(2-methylacryloyl)-2-isopropyloxazole using [RhCl((R)-BINAP)]₂ yields β-chiral carbonyl derivatives with 94% ee. The bulky isopropyl group minimizes racemization by impeding enolization, while BINAP coordination controls facial selectivity during aryl transfer [4]. This strategy constructs quaternary centers β-to the oxazole ring, as in (S)-1-(2-isopropyl-4-(3-oxo-3-phenylpropanoyl)oxazol-5-yl)ethan-1-one.
Advanced energy-transfer technologies significantly enhance the efficiency of synthesizing and functionalizing 1-[2-(propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one. Microwave irradiation accelerates ring-closure and functionalization steps, while photoredox catalysis enables radical-based C–C bond formation under mild conditions, preserving the acid- and base-sensitive oxazole core [9] [10].
Microwave-Optimized Oxazole Cyclization: Conventional Hantzsch synthesis requires prolonged heating (12–48 hours), promoting decomposition of the acetyl group. Microwave irradiation (150–180°C, 300 W) reduces reaction times to 15–30 minutes, improving yields by 20–40%. For instance, cyclocondensation of N-(1-oxopropan-2-yl)isobutyramide with acetylacetone under microwave irradiation delivers the target oxazole in 86% yield versus 23% under thermal conditions (Table 4). The rapid, uniform heating suppresses side reactions like retro-Claisen decomposition [9]. Steric effects remain influential, with bulkier substituents (e.g., tert-butyl vs. methyl acetylacetone) requiring higher temperatures (180°C vs. 150°C) due to slower enolization kinetics.
Photoredox-Catalyzed Alkene Hydroalkylation: The 4-acetyl group generates nucleophilic enolates that undergo single-electron oxidation to electrophilic radicals under photoredox conditions. Using [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%) and tert-BuOK (20 mol%) in acetonitrile, the oxazole-derived enolate adds to pendant alkenes via 5-exo-trig radical cyclization. This method constructs fused cyclopentane-oxazole architectures, such as spiro[4.4]oxazole-cyclopentanone, in 96% yield with moderate diastereoselectivity (1.8:1 dr) [10]. Key advantages include redox-neutral conditions and tolerance for halogen substituents.
Table 4: Energy-Mediated Reaction Optimization
Technology | Conditions | Conventional Yield/Time | Enhanced Yield/Time | Key Advantages |
---|---|---|---|---|
Microwave Cyclization | 300 W, 150°C, DMF, 30 min | 23% (12 h reflux) | 86% (30 min) | Suppresses acetyl decomposition; higher purity |
Photoredox Radical Addition | [Ir] (2 mol%), 34 W Blue LEDs, CH₃CN, rt, 24 h | <5% (dark control) | 96% (cyclopentane product) | Builds vicinal quaternary centers; no oxidant |
Photocatalytic C–H Arylation | Pd(OAc)₂, [Ir]-photocatalyst, K₂CO₃, 455 nm | 42% (80°C thermal) | 78% (rt, 12 h) | Avoids directing group removal step |
Ultrasound-Assisted Functionalization | 40 kHz, Pd/C, K₂CO₃, H₂O/EtOH, 50°C | 55% (3 h stirring) | 88% (45 min) | Enhances mass transfer in heterogeneous catalysis |
Dual Photoredox/Palladium C–H Functionalization: Combining Pd/NBE catalysis with photoredox initiation enables meta-selective C–H arylation of oxazole-containing arenes. The electron-rich oxazole ring coordinates Pd(II), while the photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) regenerates Pd(0) via single-electron transfer. This tandem catalysis installs aryl groups at the meta position relative to the oxazole, yielding 1-[2-(propan-2-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3-oxazol-4-yl]ethan-1-one (72% yield) [7] [10]. The method overcomes inherent ortho/para directing effects of the heterocycle, enabling access to linearly substituted derivatives.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1